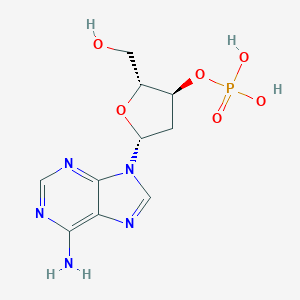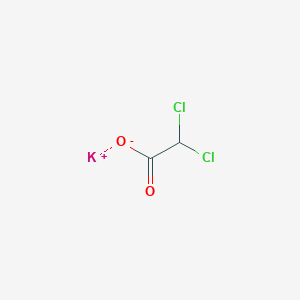
2'-Deoxyadenosine 3'-monophosphate
Descripción general
Descripción
2’-Deoxyadenosine 3’-monophosphate, also known as deoxyadenylic acid or deoxyadenylate, is a derivative of the common nucleic acid AMP, or adenosine monophosphate . It is an adenine derivative that is important in the study of single-stranded DNA damage . It has a deoxyribose as its sugar constituent with one phosphate group attached .
Molecular Structure Analysis
The molecular formula of 2’-Deoxyadenosine 3’-monophosphate is C10H14N5O6P . It has a molecular weight of 331.22200 . The structure consists of an adenine base attached to a deoxyribose sugar, which is further linked to a monophosphate group .Physical And Chemical Properties Analysis
2’-Deoxyadenosine 3’-monophosphate has a density of 2.17g/cm3 and a boiling point of 731.3ºC at 760mmHg . The storage temperature is recommended to be at 0°C .Aplicaciones Científicas De Investigación
Inhibition of Adenylate Cyclase
2'-Deoxyadenosine 3'-monophosphate (2'-deoxy-3'-AMP) has been identified as a potent inhibitor of adenylate cyclase in various rat tissues, toad erythrocytes, and mammalian cells in culture. This inhibition is reversible, noncompetitive with respect to ATP, and exhibits negative cooperativity in the presence of certain stimulators like isoproterenol. The study suggests a regulatory role of 2'-deoxy-3'-AMP in hormone action and intracellular metabolism (Sahyoun et al., 1976).
Phosphodiesterase Activity and Nucleotide Substrate Sensitivity
Research has shown that the presence of a 3'-hydroxyl moiety in the penultimate position of an oligonucleotide substrate is essential for its sensitivity to degradation by 2',5'-phosphodiesterase activity. This was demonstrated using 3'-deoxyadenosine-substituted analogs of 2-5A core 5'-monophosphate in mouse L cells, highlighting the crucial role of the 3'-hydroxyl group in nucleotide stability and degradation (Alster et al., 1986).
Gas Phase Structures of Deprotonated DNA Mononucleotides
A study on the gas phase structures of deprotonated 2'-deoxymononucleotides, including 2'-deoxyadenosine-5'-monophosphate, revealed unique spectral features allowing differentiation between various mononucleotides. These findings are crucial for understanding the physical and chemical properties of nucleotides in the gas phase and have implications in fields like mass spectrometry and nucleotide analysis (Nei et al., 2013).
Intestinal Uptake and Transport Mechanisms
A study investigating the absorption mechanism of 2'-deoxyadenosine 5'-monophosphate (dAMP) in intestinal cells found that its uptake was mediated by the human concentrative nucleoside transporter (CNT) 3 and was influenced by the presence of ecto-5'-nucleotidase/CD73. This highlights the role of dAMP and its transporters in the gastrointestinal absorption of foreign DNA ingested with food (Narumi et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUPTUCWIHOIMK-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935657 | |
| Record name | 9-(2-Deoxy-3-O-phosphonopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15731-72-3 | |
| Record name | Deoxyadenosine 3′-monophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15731-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxy-3'-adenosine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015731723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Deoxy-3-O-phosphonopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[2-(Cyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B101615.png)
![5,6-dichloro-1H-benzo[d]imidazole-2-thiol](/img/structure/B101616.png)
